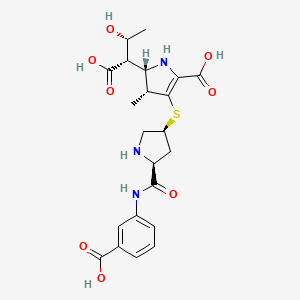
Hydrolysed ertapenem
説明
Synthesis Analysis
The synthesis of prodrugs of ertapenem has been studied to improve its oral absorption. Many of the prodrugs prepared for evaluation are rapidly hydrolyzed in rat plasma. Only bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester prodrug was rapidly hydrolyzed in most of the plasmas including rat, human, dog, and monkey .Molecular Structure Analysis
The molecular structure of ertapenem and its prodrugs has been analyzed in various studies. The prodrugs of ertapenem are designed to be less polar, thereby improving their absorption in the body .Chemical Reactions Analysis
The chemical reaction involved in the hydrolysis of ertapenem involves the action of carbapenemases. These enzymes hydrolyze the β-lactam ring of ertapenem, leading to the formation of a specific metabolite with an 18 Da increase in m/z within 1 hour .科学的研究の応用
Pharmacokinetics and Clinical Applications : Ertapenem is effective in treating complicated infections of skin and skin structures, intra-abdominal infections, community-acquired pneumonia, acute pelvic infections, and complicated urinary tract infections. It is recommended for adults regardless of gender, age, weight, or liver disease, though dose adjustments are necessary for patients with advanced renal insufficiency. Notably, Ertapenem does not significantly interact with P-glycoprotein or cytochrome P450 enzymes, reducing the likelihood of drug interactions (Nix, Majumdar, & Dinubile, 2004).
Antibacterial and Pharmacological Properties : Ertapenem's molecular structure is modified to focus its antibacterial spectrum on key community-acquired aerobic and anaerobic pathogens, and its extended half-life allows for once-a-day dosing. Its unique structure, including a trans-1-hydroxyethyl group and a 1beta-methyl substituent, enhances its efficacy against beta-lactamase-producing organisms and reduces hydrolysis by dehydropeptidase (DHP)-1 (Hammond, 2004).
Animal Model Studies : Research involving sheep with experimentally induced urinary tract infection has provided insights into the pharmacokinetics of Ertapenem in animal models, contributing to our understanding of its therapeutic strategies and potential combinations with other antimicrobials or immune modulators for urinary tract infections (Smith et al., 2019).
Plasma Protein Binding : A study elucidated the plasma protein binding proteome of Ertapenem, identifying key proteins responsible for sequestering its antibacterial activity in plasma. This research has implications for antibiotic drug design and personalized dosing strategies (Baker et al., 2016).
Pharmacokinetics in Specific Populations : Studies on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections have provided valuable data on its serum and urine profiles, informing appropriate dosing to overcome bacterial resistance (Zhou et al., 2014).
Outpatient Parenteral Antimicrobial Therapy : Ertapenem's once-daily dosing regimen makes it a viable option for outpatient parenteral antimicrobial therapy (OPAT), particularly for treating complicated infections where a single antibiotic is preferable (Tice, 2004).
Design and Synthesis of Prodrugs : Research on the design, synthesis, and bioconversion of Ertapenem prodrugs has explored ways to enhance oral absorption and pharmacokinetic profiles, offering new possibilities for administration routes (Singh et al., 2014).
将来の方向性
The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development. There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . Furthermore, there is great interest in the development of rapid assays to identify resistant bacteria .
特性
IUPAC Name |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXYCKWMWUYCV-ANEDZVCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ertapenem Ring Open Impurity | |
CAS RN |
357154-27-9 | |
| Record name | Ertapenem, (beta-lactam ring-opened)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




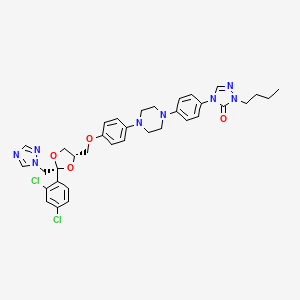
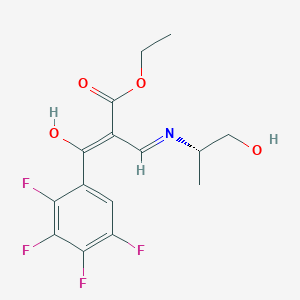
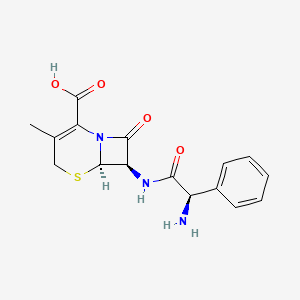


![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
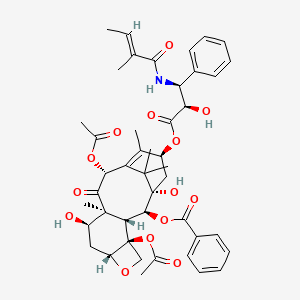
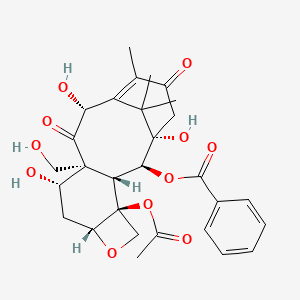

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
